Methyl 1-amino-7-(3-fluorophenyl)isoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-amino-7-(3-fluorophenyl)isoquinoline-4-carboxylate is a high-purity compound with a molecular weight of 296.29 g/mol . This compound, bearing the CAS number 1449278-33-4, is known for its unique blend of reactivity and selectivity, making it a valuable asset for advanced research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-7-(3-fluorophenyl)isoquinoline-4-carboxylate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored due to its mild and functional group-tolerant reaction conditions, as well as the stability and environmental benignity of the organoboron reagents used .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-7-(3-fluorophenyl)isoquinoline-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
Methyl 1-amino-7-(3-fluorophenyl)isoquinoline-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 1-amino-7-(3-fluorophenyl)isoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling pathways in cells .
Comparison with Similar Compounds
Methyl 1-amino-7-(3-fluorophenyl)isoquinoline-4-carboxylate can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share a similar core structure and have been widely studied for their biological activities.
Isoquinoline derivatives: These compounds also share a similar core structure and are known for their diverse chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity properties .
Properties
Molecular Formula |
C17H13FN2O2 |
---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
methyl 1-amino-7-(3-fluorophenyl)isoquinoline-4-carboxylate |
InChI |
InChI=1S/C17H13FN2O2/c1-22-17(21)15-9-20-16(19)14-8-11(5-6-13(14)15)10-3-2-4-12(18)7-10/h2-9H,1H3,(H2,19,20) |
InChI Key |
ZOSZTPMOMFGMMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C2=C1C=CC(=C2)C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.